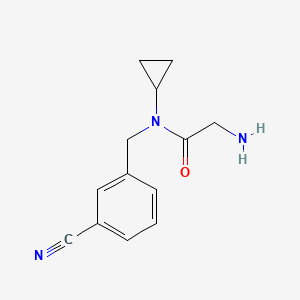
(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride is a chemical compound with the molecular formula C6H16Cl2N2 and a molecular weight of 187.11 g/mol . This compound is known for its unique cyclobutyl structure, which is substituted with two methyl groups at the 3-position, and its hydrazine moiety, which is protonated to form the dihydrochloride salt.
準備方法
The synthesis of (3,3-Dimethylcyclobutyl)hydrazine dihydrochloride typically involves the reaction of 3,3-dimethylcyclobutanone with hydrazine hydrate under acidic conditions to form the hydrazine derivative. This intermediate is then treated with hydrochloric acid to yield the dihydrochloride salt. The reaction conditions often require careful control of temperature and pH to ensure high yield and purity .
化学反応の分析
(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding azine derivatives.
Reduction: It can be reduced to form amine derivatives.
Substitution: The hydrazine moiety can undergo substitution reactions with electrophiles to form substituted hydrazine derivatives. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides.
科学的研究の応用
(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of various organic compounds.
Biology: It is employed in the study of enzyme mechanisms and as a probe for biological systems.
Medicine: This compound is investigated for its potential therapeutic properties, including its use as a precursor for drug development.
Industry: It is used in the production of specialty chemicals and as an intermediate in the synthesis of agrochemicals
作用機序
The mechanism of action of (3,3-Dimethylcyclobutyl)hydrazine dihydrochloride involves its interaction with molecular targets such as enzymes and receptors. The hydrazine moiety can form covalent bonds with active sites of enzymes, inhibiting their activity. Additionally, the cyclobutyl structure can interact with hydrophobic pockets in proteins, affecting their function. These interactions can modulate various biochemical pathways, leading to the compound’s observed effects .
類似化合物との比較
(3,3-Dimethylcyclobutyl)hydrazine dihydrochloride can be compared with other hydrazine derivatives such as:
Cyclobutylhydrazine: Lacks the methyl substituents, leading to different reactivity and biological activity.
Dimethylhydrazine: Lacks the cyclobutyl ring, resulting in different chemical properties and applications.
特性
分子式 |
C6H16Cl2N2 |
|---|---|
分子量 |
187.11 g/mol |
IUPAC名 |
(3,3-dimethylcyclobutyl)hydrazine;dihydrochloride |
InChI |
InChI=1S/C6H14N2.2ClH/c1-6(2)3-5(4-6)8-7;;/h5,8H,3-4,7H2,1-2H3;2*1H |
InChIキー |
GZCRGLKXJXLRHI-UHFFFAOYSA-N |
正規SMILES |
CC1(CC(C1)NN)C.Cl.Cl |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![2-Azabicyclo[2.2.2]octane-1-carboxylic acid](/img/structure/B12280040.png)
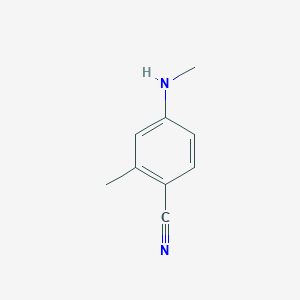
![4-Amino-2-bromo-5,5-dimethyl-4,5,6,7-tetrahydrobenzo[b]thiophene](/img/structure/B12280058.png)
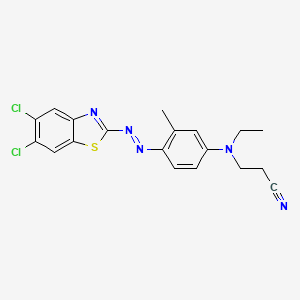

![N-[(E)-3-(benzylamino)-1-(3-nitrophenyl)-3-oxoprop-1-en-2-yl]-4-tert-butylbenzamide](/img/structure/B12280077.png)
![2-({Bicyclo[2.2.1]heptan-2-yl}amino)-4-methylpentan-1-ol](/img/structure/B12280079.png)
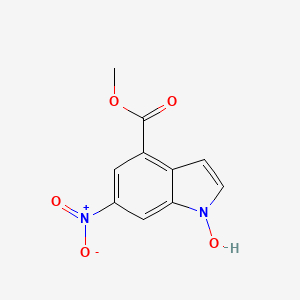
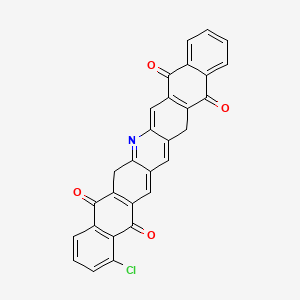
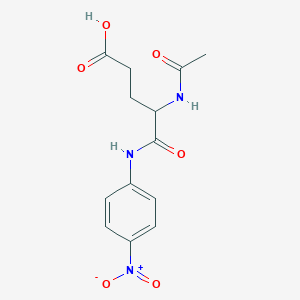

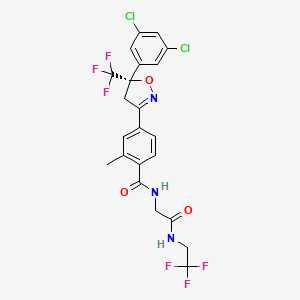
![6-{4-[2-(pyrrolidin-1-yl)pyrimidin-4-yl]piperazin-1-yl}-9H-purine](/img/structure/B12280110.png)
